molecular formula C17H19ClO4S B2374600 (4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate CAS No. 2361872-60-6

(4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate

Cat. No. B2374600
M. Wt: 354.85
InChI Key: AVTIDRDIUCZFFO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate” are not fully detailed in the available resources. For a related compound, 4-Chloro-3,5-dimethylphenol, it has a melting point of 114-116 °C, a boiling point of 246 °C, and a density of 0.67 g/cm3 .

Scientific Research Applications

Anticancer Activity

Scientific Field

Oncology Summary of Application: The compound has been studied for its potential as an anticancer agent, particularly targeting the WNT/β-catenin pathway, which is crucial in cellular functions and cancer development . Methods of Application: Computational studies led to the discovery of the compound’s selective inhibition of Dishevelled 1 (DVL1) binding. Further research involved separation of racemic mixtures and testing on cancer cell lines . Results: The compound showed an EC50 of 0.49 ± 0.11 μM for DVL1 inhibition and an EC50 value of 7.1 ± 0.6 μM for the growth inhibition of HCT116 cells, along with a high level of ROS production .

Microbial Resistance

Scientific Field

Microbiology Summary of Application: A related compound, 4-chloro-3,5-dimethylphenol, has been noted for its bactericidal properties against most Gram-positive bacteria, though less effective against Staphylococci and Gram-negative bacteria . Methods of Application: The application would involve assessing the compound’s efficacy as a disinfectant or antiseptic through standardized microbial assays. Results: The effectiveness would be measured by the reduction in bacterial colony-forming units (CFUs) and compared to known standards.

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4S/c1-5-13-6-7-15(21-4)16(10-13)23(19,20)22-14-8-11(2)17(18)12(3)9-14/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTIDRDIUCZFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3,5-dimethylphenyl) 5-ethyl-2-methoxybenzenesulfonate

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